2,6-Octadiene, 3,7-dimethyl-1-(methylthio)-, (2Z)-
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Overview
Description
2,6-Octadiene, 3,7-dimethyl-1-(methylthio)-, (2Z)- is an organic compound with the molecular formula C11H20S. This compound is characterized by its unique structure, which includes a diene system (two double bonds) and a methylthio group attached to the first carbon. The (2Z) notation indicates the configuration of the double bond at the second carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Octadiene, 3,7-dimethyl-1-(methylthio)-, (2Z)- can be achieved through various organic synthesis techniques. One common method involves the reaction of 3,7-dimethyl-2,6-octadien-1-ol with a methylthiolating agent under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired (2Z) configuration is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification methods, such as distillation and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,6-Octadiene, 3,7-dimethyl-1-(methylthio)-, (2Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated derivatives.
Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,6-Octadiene, 3,7-dimethyl-1-(methylthio)-, (2Z)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Octadiene, 3,7-dimethyl-1-(methylthio)-, (2Z)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The methylthio group plays a crucial role in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2,6-Octadiene, 1-methoxy-3,7-dimethyl-, (E)-:
2,6-Octadienal, 3,7-dimethyl-:
cis-3,7-Dimethyl-2,6-octadien-1-ol:
Uniqueness
2,6-Octadiene, 3,7-dimethyl-1-(methylthio)-, (2Z)- is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties
Properties
CAS No. |
72894-08-7 |
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Molecular Formula |
C11H20S |
Molecular Weight |
184.34 g/mol |
IUPAC Name |
(2Z)-3,7-dimethyl-1-methylsulfanylocta-2,6-diene |
InChI |
InChI=1S/C11H20S/c1-10(2)6-5-7-11(3)8-9-12-4/h6,8H,5,7,9H2,1-4H3/b11-8- |
InChI Key |
ZXQUDAMFLBJUIK-FLIBITNWSA-N |
Isomeric SMILES |
CC(=CCC/C(=C\CSC)/C)C |
Canonical SMILES |
CC(=CCCC(=CCSC)C)C |
Origin of Product |
United States |
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